

In vivo efficacy studies of compounds derived from "Methyl 5-methylisoxazole-3-carboxylate"

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Compound of Interest

Compound Name: Methyl 5-methylisoxazole-3-carboxylate

Cat. No.: B024691

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Comparative In Vivo Efficacy of Methyl 5-methylisoxazole-3-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Preclinical Performance

This guide provides a comparative analysis of the in vivo efficacy of two distinct compounds derived from the "**Methyl 5-methylisoxazole-3-carboxylate**" scaffold: UTL-5b, an anti-inflammatory and anti-arthritic agent, and the fluorophenyl-isoxazole-carboxamide derivative 2a, an antioxidant compound. The data presented is based on preclinical studies and aims to offer a clear comparison of their biological activities and experimental validation.

Compound Performance: A Head-to-Head Comparison

The following tables summarize the key quantitative data from in vivo efficacy studies of UTL-5b and compound 2a.

Table 1: Anti-Inflammatory and Anti-Arthritic Efficacy of UTL-5b

| Parameter | Animal Model | Dosage | Efficacy | Reference |
|--------------------------|----------------------------------------------------------------------|---------------|------------------------------------------------------------------------------------------|-----------|
| Paw Edema Reduction | Carrageenan-Induced Edema (Rat) | Not Specified | Better anti-inflammatory effect compared to leflunomide | |
| Clinical Score Reduction | Collagen-Induced Arthritis (Mouse) | 30 mg/kg | Amelioration of disease early in the trial, but lost statistical significance over time. | |
| 60 mg/kg | Reduced clinical disease parameters sustained over a ten-week trial. | | | |
| TNF- α Inhibition | Lipopolysaccharide (LPS)-Induced Septic Shock (Mouse) | Not Specified | Markedly reduced serum TNF- α levels and increased survival rates. | |

Table 2: Antioxidant Efficacy of Fluorophenyl-isoxazole-carboxamide 2a

| Parameter | Animal Model | Dosage | Efficacy | Reference |
|----------------------------------|--------------|----------------------|------------------------------------------------------------------------------|-----------|
| Total Antioxidant Capacity (TAC) | Male Mice | 5 mg/kg and 10 mg/kg | Two-fold greater TAC compared to the positive control, Quercetin (10 mg/kg). | |

Delving into the Data: Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the efficacy data.

UTL-5b: Anti-Inflammatory and Anti-Arthritic Studies[1]

1. Carrageenan-Induced Paw Edema in Rats:

- Animal Model: Male Sprague-Dawley rats.
- Induction: Subplantar injection of 1% carrageenan in saline into the right hind paw.
- Treatment: UTL-5b, leflunomide, or vehicle administered orally prior to carrageenan injection.
- Endpoint Measurement: Paw volume was measured using a plethysmometer at various time points post-carrageenan injection. The percentage of edema inhibition was calculated.

2. Collagen-Induced Arthritis (CIA) in Mice:

- Animal Model: DBA/1J mice.
- Induction: Primary immunization with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster injection was given 21 days later.
- Treatment: Oral administration of UTL-5b (30 mg/kg or 60 mg/kg) or vehicle, starting from the day of the booster injection.
- Endpoint Measurement: Clinical signs of arthritis were scored for each paw on a scale of 0-4. The mean arthritic score was calculated over the ten-week trial period.

3. Lipopolysaccharide (LPS)-Induced Septic Shock in Mice:

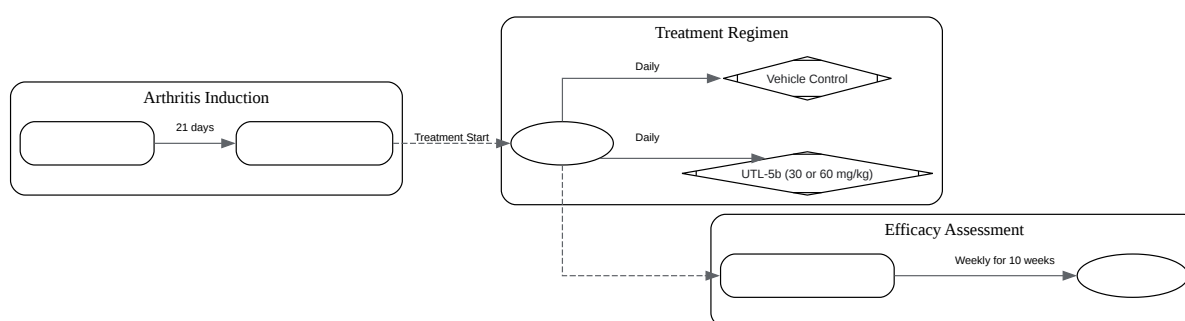
- Animal Model: Male BALB/c mice.
- Induction: Intraperitoneal (i.p.) injection of a lethal dose of LPS and D-galactosamine.
- Treatment: Oral administration of UTL-5b prior to LPS/D-galactosamine injection.
- Endpoint Measurement: Serum TNF- α levels were measured by ELISA. Survival rates were monitored.

Fluorophenyl-isoxazole-carboxamide 2a: Antioxidant Study[2][3]

- Animal Model: 20 male mice.
- Grouping: Animals were divided into four groups: a negative control group, a positive control group (Quercetin, 10 mg/kg), and two treatment groups receiving compound 2a at 5 mg/kg and 10 mg/kg.
- Treatment: Compounds were administered via intraperitoneal injection.
- Endpoint Measurement: Blood samples were collected to determine the Total Antioxidant Capacity (TAC). The results for the treatment groups were compared to the positive control.

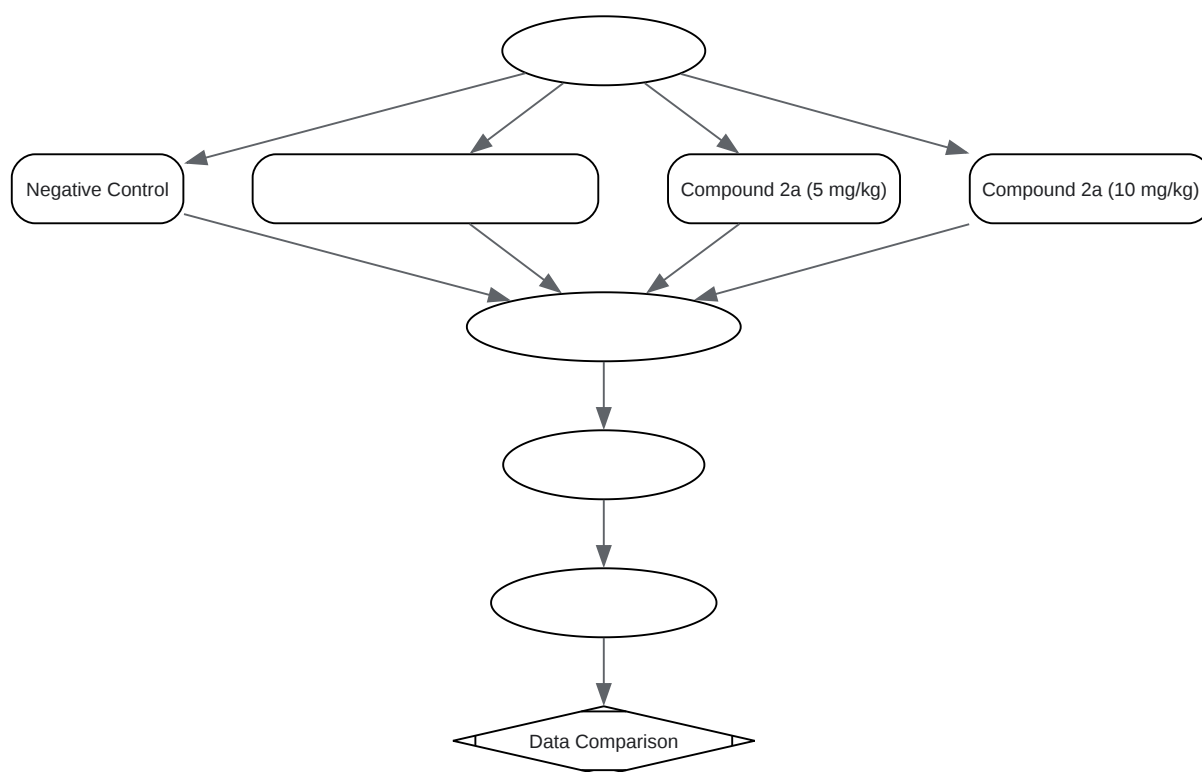
Visualizing the Science: Diagrams and Pathways

To further clarify the experimental processes and biological mechanisms, the following diagrams are provided.



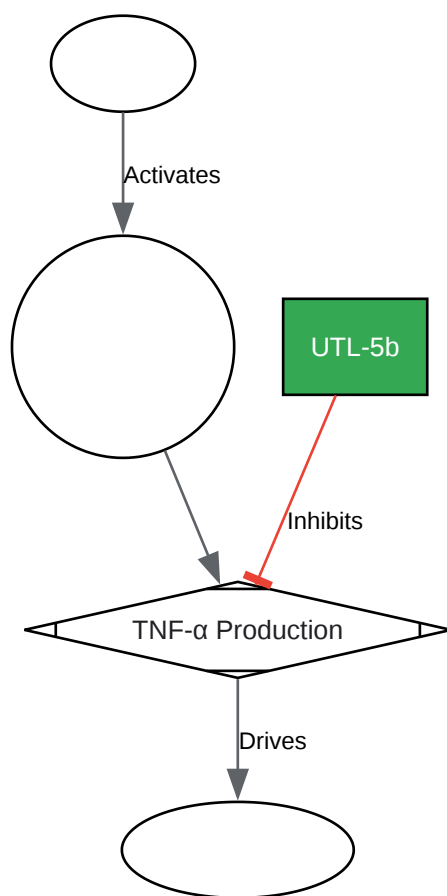
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Caption: Experimental workflow for the Collagen-Induced Arthritis (CIA) model to evaluate UTL-5b.



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Caption: Workflow for the in vivo antioxidant activity assessment of compound 2a.



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Caption: Proposed mechanism of action for UTL-5b in reducing inflammation.

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